molecular formula C15H24ClNO2 B1426525 4-(2-((3-Methoxybenzyl)oxy)ethyl)piperidine hydrochloride CAS No. 1220038-91-4

4-(2-((3-Methoxybenzyl)oxy)ethyl)piperidine hydrochloride

Cat. No.: B1426525
CAS No.: 1220038-91-4
M. Wt: 285.81 g/mol
InChI Key: JERWZOVWDVHROH-UHFFFAOYSA-N
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Description

4-(2-((3-Methoxybenzyl)oxy)ethyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 3-methoxybenzyl group and an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((3-Methoxybenzyl)oxy)ethyl)piperidine hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzyl chloride with piperidine to form 3-methoxybenzylpiperidine.

    Ethoxylation: The intermediate is then reacted with ethylene oxide to introduce the ethoxy group, resulting in the formation of 4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-((3-Methoxybenzyl)oxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

4-(2-((3-Methoxybenzyl)oxy)ethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(2-((3-Methoxybenzyl)oxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, including changes in cellular function and metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine: The non-hydrochloride form of the compound.

    3-Methoxybenzylpiperidine: An intermediate in the synthesis of the compound.

    4-{2-[(3-Methoxybenzyl)oxy]ethyl}morpholine: A structurally similar compound with a morpholine ring instead of a piperidine ring.

Uniqueness

4-(2-((3-Methoxybenzyl)oxy)ethyl)piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and ethoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[2-[(3-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-17-15-4-2-3-14(11-15)12-18-10-7-13-5-8-16-9-6-13;/h2-4,11,13,16H,5-10,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERWZOVWDVHROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-91-4
Record name Piperidine, 4-[2-[(3-methoxyphenyl)methoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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